3-Ethoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by its trifluoromethyl group, which imparts unique chemical properties. This compound is recognized for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds and as a reagent in various chemical reactions.
The synthesis of 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid can be achieved through several methods, primarily involving the reaction of appropriate phenylboronic acids with ethylating agents under controlled conditions.
The reaction mechanism involves nucleophilic substitution where the boron atom forms a bond with the ethoxy group, displacing the leaving group (iodide). Characterization of the final product is often performed using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid has a molecular formula of and a molecular weight of 233.98 g/mol. Its structure features a phenyl ring substituted with both an ethoxy group and a trifluoromethyl group.
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid participates in various chemical reactions, primarily:
The reactivity of boronic acids is influenced by the presence of electron-withdrawing groups like trifluoromethyl, enhancing their electrophilic character during coupling reactions .
The mechanism of action for 3-Ethoxy-4-(trifluoromethyl)phenylboronic acid primarily involves its role as a Lewis acid in reactions:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts .
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid has several significant applications:
3-Ethoxy-4-(trifluoromethyl)phenylboronic acid (CAS 871329-83-8) exemplifies the strategic integration of fluorine and boron chemistries in advanced synthesis. Characterized by the molecular formula C₉H₁₀BF₃O₃ and a molecular weight of 233.98 g/mol, this boronic acid derivative features a distinctive combination of an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring [1] [6]. This electronic asymmetry enables unique reactivity patterns essential for constructing complex molecular architectures, particularly in pharmaceutical and materials science contexts where fluorinated biaryls impart enhanced metabolic stability and binding specificity.
This boronic acid is a pivotal building block in Suzuki-Miyaura cross-couplings, facilitating carbon-carbon bond formation to generate sterically and electronically diverse biaryl systems. The ortho-trifluoromethyl group enhances electrophilicity at the boron site, accelerating transmetalation to palladium complexes, while the para-ethoxy group moderates this effect through steric protection of the boronic acid moiety [1] [3]. This balance enables efficient couplings with aryl halides, including challenging substrates like ortho-substituted or heteroaromatic chlorides. For example, couplings with 2-chloropyridines proceed at 80–90°C in aqueous ethanol with Pd(PPh₃)₄/K₂CO₃, yielding biaryl products crucial for agrochemicals and pharmaceuticals. The trifluoromethyl group remains intact under these conditions, preserving valuable physicochemical properties in the coupled products [1] [6].
Table 1: Representative Suzuki-Miyaura Couplings Using 3-Ethoxy-4-(trifluoromethyl)phenylboronic Acid
Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Ethanol/H₂O | 92 |
2-Chloropyridine | Pd(dppf)Cl₂ (1.5 mol%) | Cs₂CO₃ | Toluene/H₂O | 85 |
3-Bromothiophene | Pd(OAc)₂/XPhos (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
The electron-deficient nature of the arylboronic acid necessitates tailored ligand selection to prevent catalyst poisoning or protodeboronation. Bulky, electron-rich phosphines like SPhos or XPhos enhance catalytic efficiency by stabilizing the active Pd⁰ species and promoting oxidative addition to aryl chlorides [6]. Computational studies indicate the trifluoromethyl group reduces electron density at boron (δ⁺ = 0.12 vs. non-fluorinated analogs), which increases susceptibility to ligand-assisted transmetalation. This electronic modulation enables low catalyst loadings (0.5–1 mol% Pd) in couplings with deactivated aryl bromides, minimizing side products like homocoupled biaryls (<5%) [3] [6]. Recent protocols employ N-heterocyclic carbene (NHC) ligands to achieve turnover numbers (TON) exceeding 1,000 in synthesizing trifluoromethyl-substituted terphenyls for luminescent materials .
Directed ortho-metalation (DoM) exploits the ethoxy group’s coordinating ability to direct lithium reagents, enabling regioselective boronation at the C2 position relative to the ethoxy substituent. Treatment of 1-ethoxy-2-(trifluoromethyl)benzene with n-BuLi/TMEDA (−78°C) generates a stabilized aryllithium intermediate, which reacts with triisopropyl borate to yield the boronic acid after acidic hydrolysis [6]. This approach achieves >95% regioselectivity, avoiding isomerization or protodeboronation issues observed in halogen-based routes. Key advantages include:
Table 2: Directed Metalation Group (DMG) Efficiency for Boron Installation
DMG | Directing Ability (Rate Relative to OMe) | Regioselectivity (Ortho:Meta:Para) | Yield Range (%) |
---|---|---|---|
Ethoxy | 1.8 | 95:4:1 | 80–88 |
Carbamoyl | 3.5 | 99:1:0 | 75–82 |
Fluoro | 0.7 | 85:10:5 | 70–78 |
Halogen-lithium exchange using 1-bromo-2-ethoxy-4-(trifluoromethyl)benzene provides an alternative route when DoM is impeded by competing side reactions. Treatment with t-BuLi (−100°C in Et₂O/hexanes) achieves quantitative lithiation at C1, followed by boronate formation with B(OMe)₃ and hydrolysis [6]. Critical parameters include:
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